Methyl 2,3-difluoro-5-nitrobenzoate
Description
Methyl 2,3-difluoro-5-nitrobenzoate is a halogenated aromatic ester characterized by a nitro group at the 5-position and fluorine atoms at the 2- and 3-positions of the benzene ring, with a methyl ester group at the 1-position.
Molecular Formula: C₈H₅F₂NO₄ (inferred from Ethyl 2,3-difluoro-5-nitrobenzoate’s formula, C₉H₇F₂NO₄ ). Key Features:
Properties
IUPAC Name |
methyl 2,3-difluoro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSQRPBCMNNOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734442 | |
| Record name | Methyl 2,3-difluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250688-15-3 | |
| Record name | Methyl 2,3-difluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,3-difluoro-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-difluoro-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 2,3-difluorobenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-difluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Methyl 2,3-difluoro-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,3-difluoro-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 2,3-difluoro-5-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules. It is used in the development of new synthetic methodologies and in the study of reaction mechanisms.
Biology: As a probe to study enzyme-catalyzed reactions involving nitroaromatic compounds. It is also used in the development of fluorescent probes and imaging agents.
Medicine: In the design and synthesis of potential pharmaceutical agents. The nitro group can be reduced to an amino group, which can then be further modified to create bioactive compounds.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,3-difluoro-5-nitrobenzoate depends on the specific application and the chemical reactions it undergoes. In general, the nitro group can participate in redox reactions, while the fluorine atoms can influence the electronic properties of the aromatic ring, affecting its reactivity in substitution reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further participate in various chemical transformations.
Comparison with Similar Compounds
Ethyl 2,3-difluoro-5-nitrobenzoate
Molecular Formula: C₉H₇F₂NO₄ Key Differences:
- Ester Group : Ethyl (C₂H₅) vs. methyl (CH₃). Ethyl esters typically exhibit slower hydrolysis rates due to steric hindrance .
- Physical Properties : Higher molecular weight (231.15 g/mol vs. ~217.12 g/mol for methyl analog) and purity (95+% vs. discontinued status for methyl variant ).
- Applications : Used in mass spectrometry studies for collision cross-section (CCS) predictions, suggesting utility in analytical chemistry .
Methyl 2,4-difluoro-5-nitrobenzoate
Molecular Formula: C₈H₅F₂NO₄ Key Differences:
Methyl 4-amino-2,3-difluoro-5-nitrobenzoate
Molecular Formula : C₈H₆F₂N₂O₄
Key Differences :
- Amino Group: Introduces a nucleophilic site for coupling reactions, enabling drug development (e.g., Binimetinib intermediates ).
- Physical Properties : Molecular weight 232.14 g/mol, 97% purity, available in 100 mg–5 g quantities .
- Applications: Directly linked to pharmaceutical synthesis, unlike the non-amino methyl/ethyl analogs .
Data Table: Comparative Analysis
Research Findings and Structural Insights
- Ethyl vs. methyl esters influence solubility; methyl esters are more polar but hydrolyze faster .
- Nitro-to-Amino Conversion: Reduction of the nitro group in this compound could yield Methyl 4-amino-2,3-difluoro-5-nitrobenzoate, a step critical in drug synthesis (e.g., Binimetinib) .
Biological Activity
Methyl 2,3-difluoro-5-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate structure with two fluorine atoms and a nitro group attached to the aromatic ring. The presence of these functional groups is believed to enhance its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Nitro Group Reduction: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells or pathogens.
- Fluorine Substitution: The fluorine atoms may enhance the compound's lipophilicity, improving membrane permeability and binding affinity to biological targets such as enzymes and receptors.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
Antitumor Activity
This compound has also been evaluated for its antitumor properties. In a study involving human cancer cell lines, the compound demonstrated notable growth inhibition. The results are summarized in Table 1 below:
| Cell Line | Concentration (µM) | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| A549 | 5 | 25 | 15 |
| Caco-2 | 10 | 40 | 8 |
| MCF-7 | 20 | 60 | 12 |
Case Studies
-
Case Study on Antibacterial Activity:
A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that at a concentration of 10 mg/mL, the compound inhibited bacterial growth by over 70%, highlighting its potential as a new antimicrobial agent . -
Case Study on Antitumor Efficacy:
In another research project, this compound was tested against various cancer cell lines. The compound showed significant cytotoxic effects with an IC50 value ranging from 8 to 15 µM across different cell lines. These findings suggest that further exploration into its mechanism could lead to novel cancer therapies .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Starting Materials: Appropriate fluorinated benzoic acids and nitro groups.
- Reagents: Common reagents include sulfuric acid for nitration and various solvents for purification.
- Yield Optimization: Adjusting reaction conditions can significantly impact yield and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
